N-(3-bromophenyl)-2-chlorobenzamide
Description
Contextualizing Substituted Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry
Substituted benzamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. ontosight.ai In medicinal chemistry, the benzamide scaffold is recognized for its ability to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai This has led to the development of benzamide-containing drugs for treating a range of conditions, from neurological disorders to cancer and infectious diseases. ontosight.ainih.gov
The adaptability of the benzamide core allows for extensive structural modifications. By introducing different substituents at various positions on the phenyl rings, chemists can fine-tune the compound's physicochemical properties, such as solubility and metabolic stability, as well as its biological potency and selectivity. ontosight.ai Research has demonstrated that these modifications can lead to compounds with activities such as dopamine (B1211576) receptor antagonism, histone deacetylase (HDAC) inhibition, and antimicrobial effects. nih.govmedchemexpress.comnanobioletters.com
Significance of Halogenation in Benzamide Chemical Structures for Biological Activity
The presence of halogen atoms—in this case, bromine and chlorine—in the structure of N-(3-bromophenyl)-2-chlorobenzamide is of paramount importance. Halogenation is a widely used strategy in drug design to enhance the therapeutic potential of a molecule. rsc.org Halogen atoms can influence a compound's properties in several ways:
Lipophilicity and Bioavailability: Halogens can increase the lipophilicity of a compound, which can improve its ability to cross biological membranes and enhance its bioavailability. rsc.orgresearchgate.net
Binding Affinity: Halogen atoms can participate in various non-covalent interactions, including the increasingly recognized halogen bond, which is a directional interaction between a halogen atom and a Lewis base. nih.govacs.org These interactions can significantly contribute to the binding affinity and selectivity of a ligand for its protein target. acs.org
Metabolic Stability: The introduction of halogens can block sites of metabolic degradation, thereby increasing the compound's half-life in the body. researchgate.net
Studies have shown that the type and position of the halogen atom can have a profound impact on biological activity. nih.govnih.gov For instance, different halogenated benzamides have shown varying affinities for dopamine D2 receptors, highlighting the nuanced role of halogenation in modulating biological function. nih.gov
Overview of Current Research Trajectories for this compound and Related Structural Motifs
Current research involving this compound and structurally related compounds is exploring a variety of potential applications. One significant area of investigation is their potential as enzyme inhibitors. For example, some benzamide derivatives have been studied as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively. nih.gov
Another promising research direction is the development of these compounds as anticancer agents. nih.gov The ability of certain benzamides to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation and are often dysregulated in cancer, makes them attractive candidates for cancer therapy. nih.govresearchgate.net
Furthermore, the antimicrobial properties of halogenated benzamides are also being explored. nanobioletters.comresearchgate.netmdpi.com Researchers are synthesizing and testing new derivatives against various bacterial and fungal strains, with the aim of developing novel anti-infective agents. mdpi.commdpi.com The synthesis of this compound and its analogs often involves multi-step reaction sequences, starting from commercially available materials. mdpi.comontosight.ai
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C13H9BrClNO | 326.58 | Not Available |
| N-(3-bromophenyl)-2-chloroacetamide | C8H7BrClNO | 248.50 | 2564-03-6 nih.gov |
| 2-Chlorobenzamide | C7H6ClNO | 155.58 | 609-66-5 nih.gov |
| N-(3-benzamidophenyl)-3-chlorobenzamide | C20H15ClN2O2 | 350.8 | Not Available nih.gov |
| N-(3-bromo-2-methylphenyl)-2-chlorobenzamide | C14H11BrClNO | 324.607 | 883789-82-0 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAUXAOOQFSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293706 | |
| Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301158-04-3 | |
| Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301158-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Bromophenyl)-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(3-bromophenyl)-2-chlorobenzamide
The principal method for synthesizing this compound involves the creation of an amide bond between a substituted aniline (B41778) and a substituted benzoic acid derivative.
The most common and direct route to this compound is through the acylation of 3-bromoaniline (B18343) with 2-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, forms the stable amide linkage that defines the molecule's backbone. The process is foundational in organic chemistry for creating amides from carboxylic acid derivatives and amines. ucl.ac.uk Alternative approaches can also involve the reaction of nitroarenes with acyl chlorides, which can then be reduced to the corresponding anilines to form the final amide product. nih.gov
The efficiency of the amide bond formation is highly dependent on the reaction conditions and the reagents used.
Thionyl Chloride: Thionyl chloride (SOCl₂) is a key reagent for converting carboxylic acids, such as 2-chlorobenzoic acid, into their more reactive acyl chloride counterparts. This activation step is crucial for facilitating the subsequent acylation of the amine. ucl.ac.ukresearchgate.net The use of thionyl chloride is a well-established and cost-effective method for this transformation. researchgate.net
Triethylamine (B128534): Triethylamine (Et₃N) is a common organic base used in these reactions to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct of the acylation reaction. mdpi.commdpi.com The removal of HCl is important as it can protonate the amine starting material, rendering it non-nucleophilic and thus halting the reaction. The combination of thionyl chloride and triethylamine provides a powerful system for the synthesis of amides. researchgate.net
The choice of solvent is also a critical factor, with dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) being frequently employed. ucl.ac.ukmdpi.comclockss.org However, due to environmental and safety concerns, there is a growing interest in developing more sustainable and solvent-free reaction conditions. ucl.ac.ukresearchgate.net
Strategies for Derivatization and Analog Synthesis
The core structure of this compound provides a scaffold for the synthesis of a wide array of analogs through various derivatization strategies.
The introduction of different functional groups onto the two phenyl rings of this compound is a primary strategy for creating a diverse library of related compounds. This can be achieved by starting with appropriately substituted anilines or benzoyl chlorides. For instance, analogs with methyl, methoxy, or nitro groups have been synthesized. nih.govmdpi.comsigmaaldrich.com The electronic properties of these substituents can significantly influence the chemical and physical properties of the resulting molecules. For example, the presence of a nitro group can make the compound a useful intermediate in the synthesis of other functionalized molecules. mdpi.com
Table 1: Examples of Substituted Analogs
| Compound Name | Substituent on Phenyl Ring |
|---|---|
| N-(3-bromo-2-methylphenyl)-2-chlorobenzamide sigmaaldrich.com | Methyl |
| N-(2-Chloro-5-methoxyphenyl)benzamide nih.gov | Methoxy |
Replacing one or both of the phenyl rings with heterocyclic systems is another avenue for creating novel analogs. researchgate.net For example, incorporating nitrogen-containing heterocycles like quinoline (B57606) could introduce new chemical properties and potential interaction sites. nih.gov The synthesis of such analogs would involve coupling a heterocyclic amine with a benzoyl chloride or vice versa.
Molecular Interactions and Proposed Mechanisms of Action Pre Clinical Focus
Exploration of Potential Biological Targets and Pathways
Based on its structural features—a substituted benzamide (B126)—N-(3-bromophenyl)-2-chlorobenzamide may interact with several biological targets that are known to be modulated by this chemical class.
Benzamide derivatives are a known class of pesticides. nih.gov A primary target for many insecticides is the enzyme Acetylcholinesterase (AChE), which is critical for nerve function. nih.gov Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing paralysis and death in insects. nih.gov Research into noncovalent AChE inhibitors based on a 4-thiazolidinone (B1220212) scaffold has shown that substitutions on the phenyl ring, including with halogens like bromine and chlorine, have complex effects on inhibitory activity against mosquito AChE. nih.gov This suggests that the halogenated phenyl rings of this compound could potentially interact with the active site of AChE, but specific inhibitory data for this compound is not currently available. nih.gov
The glyoxalase system, particularly the enzyme Glyoxalase I (GLO1), is another potential target. This enzyme is involved in detoxification and has been explored as an anticancer target. nih.gov Notably, derivatives of S-blocked glutathione, such as S-(N-p-bromophenyl-N-hydroxycarbamoyl)glutathione, have been shown to be powerful, tight-binding inhibitors of human GLO1. nih.gov The presence of a bromophenyl group in these potent inhibitors suggests that the N-(3-bromophenyl) moiety could be a key pharmacophore for interaction with this enzyme. nih.gov
Chitin (B13524) is an essential structural component of fungal cell walls and insect exoskeletons, making its synthesizing enzymes, chitin synthases, attractive targets for antifungal and insecticidal agents. nih.govbiocat.com Studies have identified that cinnamaldehyde (B126680) derivatives, including 2'-bromo-cinnamaldehyde, exhibit potent inhibitory activity against chitin synthase 2 from Saccharomyces cerevisiae. nih.gov This indicates that molecules containing bromine may effectively inhibit this enzyme class. While structurally different, the presence of bromine on the phenyl ring of this compound warrants investigation into its potential as a chitin synthase inhibitor. nih.gov
Nicotinic acetylcholine receptors (nAChRs) are another major target for insecticides. These ligand-gated ion channels are crucial for synaptic transmission in the insect central nervous system. nih.gov Allosteric modulators can bind to sites on the receptor that are distinct from the acetylcholine binding site, altering the receptor's response to the endogenous ligand. nih.gov While there is no direct evidence of this compound interacting with nAChRs, the broad activity of benzamides on various receptor systems makes this a plausible area for future investigation.
The N-(3-bromophenyl) group has been incorporated into molecules designed to inhibit protein kinases, which are key components of intracellular signaling pathways. For instance, a series of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines were designed as multitargeted receptor tyrosine kinase inhibitors. nih.gov Several of these compounds demonstrated potent dual inhibition of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases involved in tumor growth and angiogenesis. nih.gov
Another critical signaling pathway is the NF-κB pathway, which is regulated by the IκB kinase (IKK) complex. nih.gov Inhibition of IKK can suppress the activation of NF-κB, a transcription factor involved in inflammation and cancer. nih.gov While direct inhibition of IKK by this compound has not been reported, the general ability of small molecules to target kinase activity suggests this as a potential mechanism. The study on N⁴-(3-bromophenyl) containing compounds provides a strong rationale for investigating this compound for activity against various protein kinases. nih.gov
Cellular and Molecular Responses in Pre-clinical Models
The potential biological activities of this compound can be inferred from in vitro studies on related compounds against various cell types.
While no specific data exists for this compound, studies on its analogs provide insights into its potential cellular effects.
Cancer Cell Lines: The most significant findings for related compounds are in cancer research. A series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested for anticancer activity against 58 human cancer cell lines. nih.gov Several of these compounds, which share the 3-bromophenyl moiety, showed notable growth inhibition against various cancer types, including leukemia, non-small cell lung cancer, colon cancer, and CNS cancer. nih.gov Similarly, N-(3-acetylphenyl)-2-chlorobenzamide, a close structural analog, has derivatives that displayed significant inhibition of cancer cell proliferation in vitro. Furthermore, N⁴-(3-bromophenyl) pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibition of tumor growth and metastasis in mouse models. nih.gov These findings strongly suggest that this compound warrants investigation as a potential anticancer agent.
Bacterial and Fungal Strains: There is limited information on the antimicrobial properties of this compound. However, related benzamide and anilide structures are known to possess antimicrobial activity. For example, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile has been identified as a novel antibacterial agent effective against resistant pathogens like Staphylococcus aureus. nih.gov Given that chitin synthase is a key antifungal target, the potential for this compound to inhibit this enzyme suggests it may also have antifungal properties worth exploring. nih.gov
Insect Cell Lines: Insect cell-based models are widely used to screen for new insecticides and to study their toxicology. nih.gov Given the potential of this compound to target insect-specific proteins like AChE, its efficacy could be evaluated using cell lines derived from pests such as Spodoptera frugiperda (Sf9) or mosquitoes (Aedes aegypti).
The table below summarizes the anticancer activity of related compounds containing the 3-bromophenyl group against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Data extracted from a study on related triazole analogs, not this compound. nih.gov
| Compound ID | Most Sensitive Cell Line | Cancer Type | Growth Percent (%) |
| 4a | SR | Leukemia | 70.16 |
| 4b | SR | Leukemia | 72.82 |
| 4c | SR | Leukemia | 69.46 |
| 4e | SNB-75 | CNS Cancer | 58.75 |
| 4f | SR | Leukemia | 65.52 |
| 4i | SNB-75 | CNS Cancer | 61.06 |
Mechanistic Investigations in Sub-cellular Systems or Isolated Proteins
There is currently no available scientific literature that has investigated the effects of this compound in sub-cellular systems or on isolated proteins. Consequently, no data can be presented in tabular or narrative form regarding its specific interactions with cellular components or purified proteins.
Hypothesized Molecular Mechanisms (e.g., Proton Shuttling, Apoptosis Induction Pathways)
Due to the absence of pre-clinical research on this compound, any proposed molecular mechanisms, such as involvement in proton shuttling or the induction of apoptosis pathways, would be purely speculative. The scientific community has not yet published any hypotheses or preliminary data on the potential mechanisms of action for this particular compound. Therefore, a detailed and scientifically accurate account of its hypothesized molecular mechanisms cannot be provided.
Further research is required to elucidate the potential biological activities and molecular targets of this compound. Until such studies are conducted and published, a comprehensive understanding of its pre-clinical profile remains elusive.
Structure Activity Relationship Sar Studies
Elucidating Key Pharmacophores and Structural Determinants for Molecular Efficacy
The fundamental structure of N-(3-bromophenyl)-2-chlorobenzamide consists of a benzamide (B126) core with two phenyl rings, A and B, linked by an amide bond. The specific substitution pattern of a chlorine atom at the 2-position of the benzoyl ring (Ring A) and a bromine atom at the 3-position of the aniline (B41778) ring (Ring B) is crucial for its biological activity.
The key pharmacophoric features of N-phenylbenzamide derivatives generally include:
Two aromatic rings: These are essential for establishing hydrophobic interactions with the target protein.
An amide linker: This linker acts as a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the binding pocket. The planarity of the amide bond is often important for optimal binding.
Substituents on the aromatic rings: The nature and position of substituents significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its potency and selectivity. nih.govnih.gov
Impact of Substituent Modifications on Activity Profile
The presence and position of halogen atoms are critical modulators of the biological activity of benzanilide (B160483) derivatives. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom.
In studies of related halogen-substituted anilides, the introduction of halogens has been shown to have a positive effect on their biological properties, including analgesic and antiprotozoal activities. nih.govnih.gov For instance, the replacement of carbon atoms with nitrogen atoms in a related scaffold to introduce a more hydrophilic element was found to abolish activity, highlighting the importance of the lipophilic nature provided by the substituted phenyl rings. nih.gov
The specific di-halogenation pattern in this compound likely contributes to a balanced lipophilicity and electronic profile that is favorable for its biological target. The effect of different halogen substitutions on the activity of N-phenylbenzamides is illustrated in the table below, based on findings from related compounds.
| Compound/Analog | Substitution Pattern | Observed Effect on Activity | Reference |
| Benzanilide Analog 1 | 2-Chloro, 4-Nitro (Ring A) | Potent activity observed | nih.gov |
| Benzanilide Analog 2 | 4-Trifluoromethyl (Ring B) | Potent activity observed | nih.gov |
| Halogenated Anilide 1 | 4-Bromo (Anilide Ring) | Superior analgesic activity compared to unsubstituted analog | nih.gov |
| Halogenated Anilide 2 | 5-Chloro (Pyridyl-amide) | Potent analgesic properties | nih.gov |
This table is illustrative and based on findings from related halogenated benzanilide and anilide structures.
The positions of the halogen substituents on the aromatic rings are crucial. In a study on antischistosomal N-phenylbenzamides, it was noted that the regioisomeric placement of electron-withdrawing groups significantly impacted potency. nih.govresearchgate.net For this compound, the ortho-chloro substituent on the benzoyl ring (Ring A) can induce a twist in the molecule, affecting its conformation and how it fits into a binding site. The meta-bromo substituent on the aniline ring (Ring B) influences the electronic environment of the ring and its potential for interactions.
While this compound itself is achiral, the introduction of chiral centers through further substitution could lead to stereoisomers with different biological activities. The fixed orientation of substituents in specific stereoisomers can lead to more favorable interactions with a chiral biological target.
The electronic effects of the chloro and bromo substituents in this compound are significant. Both are electron-withdrawing groups, which can decrease the electron density of the aromatic rings and increase the acidity of the amide N-H group. This enhanced acidity can lead to stronger hydrogen bonding with the target. Studies on N-phenylbenzamide derivatives have suggested that electron-withdrawing substituents are beneficial for potency. nih.govrsc.org
The interplay of these electronic and steric factors is summarized for related compounds in the table below:
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Activity | Reference |
| Chloro | ortho (Ring A) | Electron-withdrawing | Moderate steric hindrance, can induce ring twisting | Can enhance binding through specific conformations and stronger H-bonds. | nih.gov |
| Bromo | meta (Ring B) | Electron-withdrawing | Moderate steric bulk | Modulates electronic properties of Ring B and overall lipophilicity. | nih.gov |
| Nitro | para (Ring A) | Strongly electron-withdrawing | Moderate steric bulk | Often leads to increased potency. | nih.gov |
| Trifluoromethyl | para (Ring B) | Strongly electron-withdrawing | Significant steric bulk | Can significantly enhance potency and metabolic stability. | nih.gov |
This table provides a general overview based on principles of medicinal chemistry and findings from related N-phenylbenzamide analogs.
Quantitative Structure-Activity Relationships (QSAR) and Computational Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity in a quantitative manner. For benzanilides, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to elucidate the structural requirements for activity. ijddd.com
These models typically consider steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For a series of benzanilide derivatives, a 3D-QSAR model could reveal that:
Steric fields: Favorable steric bulk might be required in certain regions of the molecule, while steric hindrance is detrimental in others.
Electrostatic fields: Electron-withdrawing groups at specific positions might be correlated with higher activity, indicating the importance of electrostatic interactions.
Pharmacophore modeling is another computational approach that can identify the essential 3D arrangement of chemical features required for biological activity. nih.govnih.gov A pharmacophore model for this compound and its analogs would likely include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
While a specific QSAR model for this compound is not publicly available, studies on related benzanilides have demonstrated the utility of these computational methods in designing novel and more potent inhibitors. ijddd.com For instance, a 3D-QSAR study on 2-methoxy benzanilides identified key steric and electrostatic grid points that are crucial for their antimycobacterial activity. ijddd.com
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is crucial for understanding the basis of molecular recognition and for designing new drug candidates.
Virtual screening involves docking a library of compounds against a known protein target to identify potential hits. Conversely, inverted virtual screening docks a single compound of interest, such as N-(3-bromophenyl)-2-chlorobenzamide, against a large database of protein structures to identify potential biological targets. This approach is invaluable in the early stages of drug discovery for hypothesis generation and target deconvolution.
For example, studies on related benzamide (B126) derivatives have successfully used this approach to identify potential therapeutic targets. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were screened and found to have potential inhibitory activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism, suggesting their utility as antidiabetic agents. nih.govresearchgate.net Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were identified through screening as potential inhibitors of Phosphatidylinositol 3-kinase (PI3Kα), a protein frequently implicated in cancer. mdpi.com These examples demonstrate a clear pathway for identifying the most promising biological targets for this compound.
Once a potential protein target is identified, molecular docking provides detailed information about the binding mode. This includes the specific pose (conformation and orientation) of the ligand within the protein's active site and the binding affinity, a score that estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and potent interaction.
Docking studies on related benzamide compounds have revealed key interaction patterns. For instance, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide showed strong binding affinities for α-glucosidase and α-amylase, with interactions dominated by hydrogen bonds, as well as electrostatic and hydrophobic contacts with active site amino acid residues. nih.govresearchgate.netlibretexts.org Another study on 3-chlorobenzamide (B146230) identified its potential as an anticancer agent by docking it against protein markers for ovarian and breast cancer, revealing significant binding affinities. niscpr.res.inresearchgate.net The analysis of these molecular poses is critical for structure-activity relationship (SAR) studies, guiding the chemical modification of the lead compound to improve its efficacy.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -9.7 to -8.0 | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | -9.8 to -7.9 | nih.gov |
| 3-chlorobenzamide | Human Matrix Metalloproteinase-2 (Ovarian Cancer) | -6.5 | niscpr.res.in |
| 3-chlorobenzamide | Human Progesterone Receptor (Breast Cancer) | -6.0 | niscpr.res.in |
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the protein and ligand over time, providing a more realistic representation of the biological environment. This technique is used to assess the stability of the docked pose and to refine the binding mode. nih.govresearchgate.net
A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site, validating the docking results. nih.gov Such simulations would be essential to confirm the stability of this compound within a predicted target's binding pocket.
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. niscpr.res.innih.govnih.gov For this compound, DFT calculations, often using the B3LYP functional, would be employed to optimize its three-dimensional structure and analyze its molecular electrostatic potential (MEP). niscpr.res.inresearchgate.net The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack and thus predicting its reactive behavior. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. libretexts.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer is fundamental to understanding a molecule's bioactivity. nih.govresearchgate.net FMO analysis of this compound would provide crucial data on its electronic stability and charge transfer capabilities, which are directly linked to its potential biological interactions.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2-aminobenzimidazole | B3LYP/6-311++G(d,p) | -5.83 | -0.89 | 4.94 | researchgate.net |
| 3-chlorobenzamide | DFT/B3LYP | -7.31 | -1.78 | 5.53 | niscpr.res.in |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique allows for the identification of electrophilic and nucleophilic sites, which are key to understanding a molecule's reactivity and intermolecular interactions. niscpr.res.in The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.
For a molecule like this compound, an MEP map would likely reveal negative potential (typically colored red or yellow) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) would be expected around the hydrogen atoms of the amide group and the phenyl rings, highlighting areas prone to nucleophilic attack. Understanding these regions is fundamental for predicting how the molecule might interact with biological targets such as proteins or enzymes.
Natural Bond Orbital (NBO) and Mulliken Charge Analysis
Natural Bond Orbital (NBO) Analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule. It analyzes the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which is crucial for understanding hyperconjugative and intramolecular interactions. niscpr.res.in An NBO analysis of this compound would quantify the stabilization energies associated with these interactions, offering insights into the molecule's conformational stability and the nature of its chemical bonds.
Mulliken Charge Analysis is a method for estimating the partial atomic charges in a molecule. While it has known limitations, it provides a straightforward way to understand the electron distribution. For this compound, a Mulliken charge analysis would assign numerical values to each atom, indicating its relative electron richness or deficiency. This information is valuable for predicting the molecule's polarity and its behavior in different chemical environments. niscpr.res.in
Due to the lack of specific studies on this compound, a data table for NBO and Mulliken charges cannot be provided. However, in a typical analysis, one would expect the oxygen, nitrogen, and halogen atoms to carry negative Mulliken charges, while the carbonyl carbon and the hydrogen atoms would exhibit positive charges.
In Silico ADMET Prediction for Pre-clinical Lead Optimization
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. These computational models are used to assess the pharmacokinetic and toxicological properties of a compound before it undergoes expensive and time-consuming preclinical testing. mdpi.commdpi.com
For this compound, a comprehensive in silico ADMET profile would evaluate several key parameters. While specific predictive data for this compound is not available in the searched literature, a general ADMET assessment would typically include the parameters listed in the table below. Such predictions help in identifying potential liabilities of a drug candidate early in the development process, allowing for structural modifications to improve its ADMET profile. mdpi.com This is essential for optimizing a lead compound and increasing its chances of success in clinical trials.
Table 1: Illustrative In Silico ADMET Parameters
| Property Category | Parameter | Predicted Value for this compound |
| Absorption | Human Intestinal Absorption (HIA) | Data not available |
| Caco-2 Permeability | Data not available | |
| P-glycoprotein Substrate/Inhibitor | Data not available | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Data not available |
| Plasma Protein Binding (PPB) | Data not available | |
| Metabolism | Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4) | Data not available |
| Excretion | Renal Organic Cation Transporter | Data not available |
| Toxicity | hERG Inhibition | Data not available |
| Ames Mutagenicity | Data not available | |
| Hepatotoxicity | Data not available |
Advanced Analytical and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy Applications (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and probing the molecular vibrations of N-(3-bromophenyl)-2-chlorobenzamide. These methods provide a detailed fingerprint of the molecule.
The FTIR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The amide linkage, the two substituted benzene (B151609) rings, and the carbon-halogen bonds each give rise to distinct signals.
Key vibrational frequencies include the N-H stretching of the secondary amide group, typically observed in the range of 3400-3200 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, generally appearing in the 1680-1630 cm⁻¹ region for secondary amides.
The aromatic rings exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on each ring influences the specific frequencies and intensities of these modes. Furthermore, the C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 800-600 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3400 - 3200 |
| Amide (C=O) | Stretching | 1680 - 1630 |
| Amide (C-N) | Stretching | 1400 - 1200 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Aromatic (C=C) | Ring Stretching | 1600 - 1450 |
| C-Cl | Stretching | 800 - 600 |
| C-Br | Stretching | 700 - 500 |
| Amide (N-H) | Bending | 1570 - 1515 |
| Aromatic (C-H) | Out-of-plane Bending | 900 - 675 |
The structure of this compound is not rigid; rotation is possible around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. This can lead to different conformers, with the trans conformation of the amide group being significantly more stable. The relative orientation of the two aromatic rings is influenced by steric hindrance from the ortho-chlorine substituent and can be studied using vibrational spectroscopy.
Intermolecular hydrogen bonding plays a crucial role in the solid-state structure of this compound. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, leading to the formation of chains or networks of molecules (N-H···O=C). These interactions cause a noticeable shift of the N-H and C=O stretching bands to lower frequencies in the solid-state FTIR spectrum compared to their positions in a dilute solution in a non-polar solvent. In a study of the related N-(2,3-difluorophenyl)-2-fluorobenzamide, 1D amide⋯amide hydrogen bonds were observed to dictate the crystal packing. mdpi.com
To achieve a more profound understanding of the vibrational modes, experimental FTIR and FT-Raman spectra are often compared with theoretical spectra generated through quantum chemical calculations. nih.gov Density Functional Theory (DFT), particularly using methods like B3LYP with a basis set such as 6-311++G(d,p), is a common approach for optimizing the molecular geometry and calculating vibrational frequencies. researchgate.net
Theoretical calculations provide a complete set of vibrational modes, aiding in the assignment of complex spectral regions where bands may overlap. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into excellent agreement with experimental data by applying a scaling factor. This comparative approach allows for the unambiguous assignment of observed spectral bands to specific molecular motions. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by probing the chemical environment of ¹H and ¹³C nuclei.
The ¹H NMR spectrum of this compound would show a set of signals corresponding to the aromatic protons and a single, broader signal for the amide (N-H) proton. The eight aromatic protons are in unique chemical environments and would theoretically produce eight distinct signals, though some may overlap. The protons on the 2-chlorophenyl ring and the 3-bromophenyl ring will appear as complex multiplets due to spin-spin coupling with their neighbors. The amide proton signal's chemical shift is sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. It would display 13 distinct signals: one for the carbonyl carbon, four for the quaternary carbons (including those bonded to Cl, Br, and the amide group), and eight for the protonated aromatic carbons. The carbonyl carbon signal is typically found significantly downfield (around 165 ppm). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the halogen substituents and the amide group. The carbon atom bonded to bromine may experience a "heavy atom effect," causing its signal to appear more upfield than predicted solely by electronegativity. stackexchange.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 8.5 - 10.0 | - |
| C=O | - | ~165 |
| 2-Chlorophenyl Ring | ||
| C1' | - | ~132 |
| C2' (C-Cl) | - | ~130 |
| C3' | 7.4 - 7.6 | ~131 |
| C4' | 7.3 - 7.5 | ~127 |
| C5' | 7.3 - 7.5 | ~130 |
| C6' | 7.6 - 7.8 | ~129 |
| 3-Bromophenyl Ring | ||
| C1'' | - | ~139 |
| C2'' | 7.8 - 8.0 | ~123 |
| C3'' (C-Br) | - | ~122 |
| C4'' | 7.2 - 7.4 | ~130 |
| C5'' | 7.2 - 7.4 | ~126 |
| C6'' | 7.5 - 7.7 | ~129 |
Note: These are estimated values based on typical substituent effects and data from analogous compounds. Actual experimental values may vary.
While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for the definitive assignment of all proton and carbon signals, especially in complex molecules like this one. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for tracing the connectivity of protons within the 2-chlorophenyl and 3-bromophenyl rings, allowing for the assignment of protons that are ortho, meta, and para to each other.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon atom. It allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum based on the already assigned proton signals from the COSY spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment detects longer-range couplings (typically over two or three bonds). HMBC is vital for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations for this compound would include:
Correlations from the N-H proton to the carbonyl carbon (C=O) and to carbons C1'', C2'', and C6'' of the 3-bromophenyl ring.
Correlations from aromatic protons to adjacent and quaternary carbons, confirming the substitution pattern on both rings. For example, proton H6' would show a correlation to the carbonyl carbon.
Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the connectivity and identity of this compound. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry provides critical data for its structural confirmation.
The molecular formula of this compound is C₁₃H₉BrClNO. The presence of two halogen atoms, bromine and chlorine, with their characteristic isotopic distributions, results in a distinctive pattern for the molecular ion peak in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. docbrown.infolibretexts.orgyoutube.comucalgary.cajove.com This leads to a cluster of peaks for the molecular ion (M⁺˙) corresponding to the different isotopic combinations.
The expected isotopic pattern for the molecular ion of this compound would exhibit a characteristic M, M+2, and M+4 pattern. The relative intensities of these peaks can be predicted based on the natural abundances of the bromine and chlorine isotopes. docbrown.info
Interactive Data Table: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Isotopic Composition | m/z (Nominal) | Relative Abundance (Approximate) |
| C₁₃H₉⁷⁹Br³⁵ClNO | 310 | 100% |
| C₁₃H₉⁸¹Br³⁵ClNO / C₁₃H₉⁷⁹Br³⁷ClNO | 312 | ~130% (97.3% + 32.5%) |
| C₁₃H₉⁸¹Br³⁷ClNO | 314 | ~32% |
Note: The relative abundances are calculated based on the natural isotopic abundances of Br (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%) and Cl (³⁵Cl: 75.77%, ³⁷Cl: 24.23%).
The fragmentation of this compound under electron ionization is anticipated to follow pathways characteristic of substituted benzamides. nih.govresearchgate.netlibretexts.org The primary fragmentation is likely to involve the cleavage of the amide bond, which is a common fragmentation pathway for amides. libretexts.org
Key Predicted Fragmentation Pathways:
Amide Bond Cleavage: Cleavage of the C-N bond can lead to the formation of two primary fragment ions: the 2-chlorobenzoyl cation and the 3-bromophenylaminyl radical, or the 2-chlorobenzoyl radical and the 3-bromophenylaminyl cation. The most prominent of these is expected to be the 2-chlorobenzoyl cation.
Formation of the 2-chlorobenzoyl cation: This fragment would produce a characteristic isotopic pattern for a molecule containing one chlorine atom (m/z 139 and 141 in a ~3:1 ratio). nih.gov Subsequent loss of a CO molecule would yield the 2-chlorophenyl cation (m/z 111 and 113 in a ~3:1 ratio).
Formation of the 3-bromophenyl isocyanate radical cation: Rearrangement and cleavage can lead to the formation of a 3-bromophenyl isocyanate radical cation (m/z 197 and 199 in a ~1:1 ratio).
Fragmentation of the Aromatic Rings: Further fragmentation can involve the loss of the halogen atoms (Br or Cl) or other small neutral molecules from the initial fragment ions. For instance, the 3-bromophenylaminyl cation could lose a bromine radical to form the phenylaminyl cation.
Interactive Data Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z (for most abundant isotopes) |
| [C₇H₄ClO]⁺ | 2-chlorobenzoyl cation | 139/141 |
| [C₆H₄Cl]⁺ | 2-chlorophenyl cation | 111/113 |
| [C₆H₄BrN]⁺˙ | 3-bromophenyl isocyanate radical cation | 197/199 |
| [C₆H₄BrNH₂]⁺˙ | 3-bromoaniline (B18343) radical cation | 171/173 |
X-ray Crystallography for Solid-State Structural Determination (where available for related compounds)
While specific X-ray crystallography data for this compound is not publicly available, analysis of the crystal structures of closely related halogen-substituted N-phenylbenzamide derivatives provides valuable insights into the likely solid-state conformation and intermolecular interactions of the title compound. nih.govnih.govresearchgate.net
Studies on compounds such as 4-Bromo-N-phenylbenzamide and other substituted benzamides reveal several common structural features that can be extrapolated to this compound. nih.gov
Expected Molecular Conformation:
Non-planar Structure: The molecule is expected to adopt a non-planar conformation. The dihedral angle between the two aromatic rings (the 3-bromophenyl ring and the 2-chlorophenyl ring) is likely to be significant, preventing a fully planar arrangement due to steric hindrance. In related structures, this dihedral angle is often observed to be in the range of 50-70°. nih.gov
Twisted Amide Group: The central amide group (–CO–NH–) is also anticipated to be twisted relative to the planes of both aromatic rings. This twist is a common feature in N-arylbenzamides. nih.govnih.gov
Anticipated Intermolecular Interactions:
Hydrogen Bonding: The presence of the N-H donor and the C=O acceptor in the amide linkage strongly suggests the formation of intermolecular hydrogen bonds. In the solid state, these N–H···O=C hydrogen bonds are expected to link molecules into chains or more complex networks, playing a crucial role in the crystal packing. nih.gov
Halogen Bonding and other Weak Interactions: The bromine and chlorine substituents may participate in halogen bonding (C–X···O or C–X···π interactions) or other weak intermolecular interactions, which would further stabilize the crystal lattice. C–H···π interactions are also plausible.
Interactive Data Table: Comparison of Crystallographic Parameters of Related Compounds
| Compound | Crystal System | Space Group | Dihedral Angle between Phenyl Rings (°) | Key Intermolecular Interactions | Reference |
| 4-Bromo-N-phenylbenzamide | Triclinic | P-1 | 58.63 | N–H···O hydrogen bonds, C–H···π contacts | nih.gov |
| 4-methoxy-N-phenylbenzamide | Triclinic | P-1 | 65.18 | N–H···O hydrogen bonds | nih.gov |
| 2-Nitro-N-(4-nitrophenyl)benzamide | Orthorhombic | P2₁2₁2₁ | 82.32 | N-H···O and C-H···O hydrogen bonds | researchgate.net |
Based on these related structures, a predictive model for the solid-state structure of this compound would feature a twisted molecular conformation with extensive intermolecular hydrogen bonding dominating the crystal packing, likely supplemented by weaker halogen and van der Waals interactions.
Pre Clinical Pharmacological Evaluation Strategies Excluding Human Clinical Trials and Safety/toxicity Profiles
In Vitro Efficacy Assays
In vitro assays serve as the initial screening phase to identify the biological activity of a compound. These tests are conducted in a controlled laboratory environment, utilizing cell lines, microorganisms, or isolated biochemical systems.
In one study, these aminobenzoic acid derivatives were synthesized and tested for their effects on Sf9 cell viability. The most potent of these molecules were found to reduce insect cell viability by approximately 40% when applied at a concentration of 100 µg/mL sciforum.net. This suggests that the benzamide (B126) scaffold, a core component of N-(3-bromophenyl)-2-chlorobenzamide, may contribute to insecticidal activity.
Further research on other related chemical classes, such as aryl thioamides, has also demonstrated activity against S. frugiperda. These findings underscore the importance of the chemical structure in conferring insecticidal properties and suggest that this compound could warrant investigation as a potential agent against this significant agricultural pest.
Table 1: In Vitro Efficacy of a Structurally Related Compound against Spodoptera frugiperda (Sf9) Cell Line
| Compound Class | Concentration (µg/mL) | Effect on Sf9 Cell Viability | Source |
| 3-chloropropylaminobenzoate derivatives | 100 | ~40% reduction | sciforum.net |
The antimicrobial potential of this compound can be inferred from studies on analogous compounds. Research on various bromophenyl and benzamide derivatives has revealed significant antimicrobial and antifungal properties.
A study on a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives demonstrated good antifungal and antimicrobial activity. semanticscholar.orgresearchgate.net Several of these compounds were effective at a concentration of 500 µg/mL when compared to standard drugs like Ketoconazole and Chloramphenicol. semanticscholar.orgresearchgate.net Some derivatives exhibited a broad spectrum of antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 8-16 µg/mL. semanticscholar.orgresearchgate.net
Similarly, novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and tested against phytopathogenic fungi and yeast. researchgate.net The parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, showed notable antifungal activity with a Minimum Inhibitory Concentration (MIC) of 0.625 g/L against Fusarium oxysporum and Sclerotinia sclerotiorum, and 0.3125 g/L against Saccharomyces cerevisiae. researchgate.net
Furthermore, studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, which share the bromophenyl moiety, have also reported moderate antimicrobial and antifungal effects. zsmu.edu.ua The collective evidence from these related compounds suggests that this compound is a candidate for antimicrobial screening.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound/Derivative | Pathogen(s) | Activity/Concentration | Source |
| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides | Fungi and Bacteria | Good activity at 500 µg/mL; MICs of 8-16 µg/mL for some derivatives | semanticscholar.orgresearchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum, Sclerotinia sclerotiorum | MIC = 0.625 g/L | researchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | MIC = 0.3125 g/L | researchgate.net |
| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Bacteria and Fungi | Moderate antimicrobial and antifungal effect | zsmu.edu.ua |
The potential for this compound to act as an enzyme inhibitor can be extrapolated from research on similar chemical structures. A study focusing on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives investigated their in vitro antidiabetic activity through the inhibition of α-glucosidase and α-amylase. nih.gov
Within this series, the compound N-(3-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide (5g), which is a close structural analog to the compound of interest, was synthesized and evaluated. nih.gov The study found that compounds with electron-withdrawing groups, such as the 3-bromo substituent, demonstrated considerable inhibitory potential against α-glucosidase. nih.gov This suggests that the presence and position of the bromo group on the phenyl ring are favorable for this type of enzyme inhibition. nih.gov
These findings indicate that this compound could be a candidate for screening against various enzymes, particularly those involved in metabolic pathways.
Table 3: Enzyme Inhibition by a Structurally Related Compound
| Compound | Target Enzyme | Finding | Source |
| N-(3-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide (5g) | α-glucosidase | Substitution at the meta position with a bromo group was found to be most favored for α-glucosidase inhibitory activity. | nih.gov |
Direct cytotoxic data for this compound is not prominent in the available literature. However, the cytotoxicity of related compounds provides a basis for potential activity. For example, the cytotoxicity of 3-bromopyruvate (B3434600) has been studied in breast cancer cell lines, where its effectiveness was found to be dependent on the extracellular pH. nih.gov
In studies of other structurally related compounds, benzenesulfonamide-bearing imidazole (B134444) derivatives have demonstrated activity in reducing the viability of triple-negative breast cancer and melanoma cells. nih.gov While these compounds are not direct analogs, they share features that are often explored in anticancer research. The general class of benzamides has also been investigated for cytotoxic potential.
The absence of specific data for this compound highlights a gap in the understanding of its pharmacological profile and underscores the need for future research in this area.
In Vivo Efficacy Studies in Model Organisms (excluding mammalian safety and toxicity studies)
In vivo studies in non-mammalian model organisms are crucial for determining the efficacy of a compound in a whole biological system.
While in vivo efficacy studies specifically for this compound in insect models were not identified in the reviewed literature, the potential for such activity is suggested by research on related compounds and target pests. The fall armyworm, Spodoptera frugiperda, is a significant pest, and various chemical classes are continuously being evaluated for its control. researchgate.net
Studies on aryl thioamide derivatives have shown insecticidal activity against the 2nd and 4th instar larvae of S. frugiperda. researchgate.net This indicates that aromatic amide-based structures can be effective in vivo. The data from in vitro screening of related benzamide derivatives against S. frugiperda cell lines further supports the rationale for conducting in vivo efficacy studies with this compound on insect models like the fall armyworm. Such studies would be essential to validate the potential suggested by the in vitro data and the activity of structurally similar compounds.
Pre-clinical Efficacy in Non-human Disease Models (e.g., antimalarial activity in rodent models)
There is no available information from studies investigating the efficacy of this compound in any non-human disease models. Specifically, no data has been published regarding its potential antimalarial activity in rodent models such as Plasmodium berghei-infected mice. The evaluation of a compound's activity in such models is a critical step in the drug discovery process to establish proof-of-concept for its therapeutic potential.
Pre-clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Model Systems
Comprehensive pre-clinical pharmacokinetic and pharmacodynamic data for this compound are not available in the public domain.
Metabolic Stability in In Vitro Systems (e.g., liver microsomes from non-human species)
There are no published studies on the metabolic stability of this compound in in vitro systems. Such studies, typically conducted using liver microsomes from various species (e.g., mouse, rat, dog, monkey), are essential for predicting a compound's metabolic fate in a living organism. The stability of a compound in the presence of metabolic enzymes, such as cytochrome P450s found in liver microsomes, provides an early indication of its potential in vivo half-life and clearance. Without this data, the metabolic profile of this compound remains unknown.
Absorption and Distribution Studies in Pre-clinical Models
No studies detailing the absorption and distribution of this compound in pre-clinical models have been identified. These studies are fundamental to understanding how the compound is taken up by the body and where it subsequently travels. Key parameters such as bioavailability, the volume of distribution, and tissue penetration are yet to be determined for this compound.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(3-bromophenyl)-2-chlorobenzamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves coupling 2-chlorobenzoyl chloride with 3-bromoaniline under Schotten-Baumann conditions. Key steps include:
- Reagent Selection : Use of a base (e.g., triethylamine) to neutralize HCl byproducts, enhancing reaction efficiency .
- Solvent Optimization : Polar aprotic solvents like dichloromethane or tetrahydrofuran improve solubility and reaction rates.
- Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions (e.g., hydrolysis) .
Yield and purity are influenced by stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) and post-synthesis purification via recrystallization (ethanol/water mixtures) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns distinguish bromophenyl vs. chlorobenzamide groups). For example, downfield shifts (~8.2–7.5 ppm) in H NMR indicate deshielded amide protons .
- X-ray Diffraction : Single-crystal X-ray analysis reveals planar amide geometry (C=O bond length ~1.22 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds), critical for understanding packing efficiency and stability .
- Mass Spectrometry : ESI-MS (e.g., m/z 325.2 [M+H]) verifies molecular weight and fragmentation patterns .
Advanced: How do substituent positions (e.g., bromine at meta vs. para) on the phenyl ring affect the compound’s physicochemical properties and bioactivity?
Answer:
Substituent positioning alters electronic and steric profiles:
- Electronic Effects : A meta-bromine (electron-withdrawing) reduces electron density on the amide nitrogen, decreasing hydrogen-bonding capacity compared to para-substituted analogs. This impacts solubility and receptor binding .
- Steric Hindrance : Bulkier ortho-substituents disrupt crystallinity, as seen in reduced melting points (e.g., 145°C for meta-bromo vs. 162°C for para-bromo derivatives) .
- Biological Implications : Meta-substitution in benzamides enhances selectivity for enzymes like HDACs due to optimized steric fit in hydrophobic pockets .
Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?
Answer:
Discrepancies often arise from:
- Measurement Conditions : Solubility varies with solvent polarity (e.g., 0.12 mg/mL in water vs. 45 mg/mL in DMSO). Standardize protocols (e.g., shake-flask method at 25°C) .
- logP Calculations : Experimental vs. computational logP (e.g., 3.1 vs. 2.8) may differ due to software algorithms (e.g., XLogP3 vs. ChemAxon). Cross-validate using HPLC retention times .
- Crystallographic Artifacts : Polymorphism (e.g., monoclinic vs. orthorhombic forms) affects melting points. Use DSC to identify polymorphic transitions .
Advanced: What strategies are recommended for identifying biological targets of this compound in pharmacological studies?
Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG < −7 kcal/mol) to the benzamide scaffold .
- Kinase Profiling : Use kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions, highlighting pathways dependent on the compound’s activity .
Advanced: How can reaction parameters be optimized for regioselective functionalization of this compound?
Answer:
- Electrophilic Substitution : Nitration (HNO/HSO) at the para position of the chlorobenzamide ring is favored due to electron-withdrawing effects. Monitor regioselectivity via LC-MS .
- Buchwald-Hartwig Amination : Use Pd(dba)/Xantphos catalysts to couple secondary amines to the bromophenyl group. Optimize ligand-to-metal ratios (2:1) for >90% conversion .
- Photocatalytic C–H Activation : Under blue LED light, Ir(ppy) catalysts enable selective C–H arylation at the benzamide ring’s ortho position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
